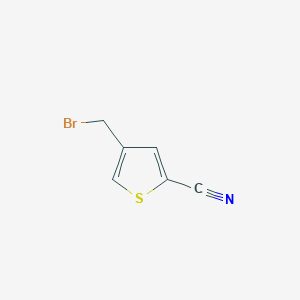

4-(Bromomethyl)thiophene-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNS/c7-2-5-1-6(3-8)9-4-5/h1,4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUZLOPAPSNDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromomethyl Thiophene 2 Carbonitrile

Strategies for Thiophene (B33073) Ring Formation with Relevant Functional Groups

The initial challenge lies in constructing the 2,4-disubstituted thiophene ring, specifically a precursor such as 4-methylthiophene-2-carbonitrile (B1363630). Various synthetic strategies have been developed to assemble the thiophene nucleus.

Multicomponent reactions (MCRs) are highly efficient processes for synthesizing complex molecules in a single step. The Gewald reaction, first reported in 1966, is a prominent MCR for the synthesis of polysubstituted 2-aminothiophenes. derpharmachemica.comwikipedia.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or another activated nitrile-containing compound) in the presence of elemental sulfur and a catalytic amount of base. wikipedia.orgpharmaguideline.com

The mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to produce a stable acrylonitrile (B1666552) intermediate. derpharmachemica.comwikipedia.org This is followed by the addition of sulfur, subsequent cyclization via attack of the resulting mercaptide onto the cyano group, and tautomerization to yield the final 2-aminothiophene product. derpharmachemica.comwikipedia.orgresearchgate.net

While the Gewald reaction directly yields 2-aminothiophenes, this scaffold serves as a versatile intermediate. researchgate.netresearchgate.net To obtain the target thiophene-2-carbonitrile structure, the 2-amino group can be converted into a nitrile via a Sandmeyer-type reaction. The choice of the initial ketone and nitrile components dictates the substitution pattern at the 3, 4, and 5-positions of the thiophene ring. derpharmachemica.com

| Method | Key Reactants | Primary Product Type | Key Features |

|---|---|---|---|

| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Sulfur, Base | 2-Aminothiophenes | Multicomponent, high atom economy, mild conditions. organic-chemistry.org |

| Michael Addition/Cyclization | Sulfur Nucleophile, Electron-Deficient Alkene/Alkyne | Variably Substituted Thiophenes | Versatile for creating diverse substitution patterns; can be a domino reaction. lnu.edu.cnorganic-chemistry.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Sulfurizing Agent (e.g., P₄S₁₀) | Substituted Thiophenes | Classical method, driven by aromatization. wikipedia.orgorganic-chemistry.org |

Cyclization reactions built upon a Michael-type addition offer a powerful and flexible route for constructing the thiophene ring. organic-chemistry.orgacs.org This strategy generally entails the conjugate addition of a sulfur-based nucleophile to an activated, unsaturated system like an α,β-unsaturated carbonyl compound or alkyne. lnu.edu.cnlew.ro The resulting intermediate is designed to undergo a subsequent intramolecular cyclization, leading to the formation of the aromatic thiophene ring. lnu.edu.cn

Several variations of this approach exist. For instance, a tandem thio-Michael addition/oxidative annulation sequence can be employed to create highly functionalized thiophenes. organic-chemistry.org In another example, an intramolecular thia-anti-Michael addition starting from α-alkenoyl ketene-(S,S)-acetals has been developed as a regiospecific method to access tetrasubstituted thiophene derivatives. lnu.edu.cnacs.org The success of these syntheses hinges on the careful design of the acyclic precursors to ensure the desired regiochemical outcome in the final heterocyclic product. rsc.org

The synthesis of thiophenes through the ring closure of specifically tailored acyclic precursors is a cornerstone of heterocyclic chemistry. acs.orgresearchgate.net A classic and widely recognized method is the Paal-Knorr thiophene synthesis, which utilizes the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield the corresponding thiophene. wikipedia.orgorganic-chemistry.org

More modern approaches often utilize functionalized alkynes as precursors, which can offer greater control over regioselectivity and functional group tolerance. nih.gov The palladium- or copper-catalyzed cyclization of various sulfur-containing alkyne derivatives provides a direct and atom-economical pathway to substituted thiophenes. nih.gov This method allows for the construction of the thiophene ring with a predefined substitution pattern in a single, efficient step. nih.gov Similarly, other strategies, such as the electrophilic cyclization of alkynyl thioanisoles, have been developed to access related fused systems like benzo[b]thiophenes. nih.gov

Selective Introduction and Functionalization of the Bromomethyl Moiety

Once the 4-methylthiophene-2-carbonitrile precursor is synthesized, the next critical step is the selective bromination of the 4-methyl group to yield the final product. This requires a method that favors reaction at the benzylic-type position over electrophilic substitution on the thiophene ring.

The thiophene ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. wikipedia.org Direct bromination with Br₂ would likely lead to substitution on the ring, particularly at the C5 position, which is activated by the sulfur atom. Therefore, achieving regioselective bromination of the side-chain methyl group requires conditions that favor a radical mechanism. mdpi.com

The method of choice for the selective bromination of allylic and benzylic C-H bonds is the Wohl-Ziegler reaction. wikipedia.orgmasterorganicchemistry.com This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent, typically in a nonpolar solvent like carbon tetrachloride (CCl₄), and is initiated by either UV irradiation or a radical initiator such as azobisisobutyronitrile (AIBN). wikipedia.orgrsc.org The methyl group on the thiophene ring behaves analogously to a benzylic group, making it an ideal substrate for this reaction. masterorganicchemistry.comlibretexts.org

The reaction proceeds via a radical chain mechanism. libretexts.org An initiator generates a trace amount of bromine radicals, which then abstract a hydrogen atom from the 4-methyl group. This abstraction is highly selective because the resulting thienylmethyl radical is resonance-stabilized by the thiophene ring, and the C-H bond is significantly weaker than the C-H bonds on the aromatic ring. libretexts.org This radical then reacts with NBS or a molecule of Br₂ (formed from the reaction of NBS with HBr byproduct) to yield 4-(bromomethyl)thiophene-2-carbonitrile and propagate the radical chain. masterorganicchemistry.comlibretexts.org

A key advantage of using NBS is that it maintains a very low, constant concentration of Br₂ and HBr in the reaction medium. masterorganicchemistry.com This condition is critical to suppress the competing ionic pathway of electrophilic aromatic bromination on the thiophene ring, thereby ensuring high selectivity for the desired side-chain bromination. masterorganicchemistry.com The presence of the electron-withdrawing nitrile group at the C2 position further deactivates the thiophene ring toward electrophilic attack, enhancing the selectivity of the radical process. wikipedia.org

| Component | Function | Common Examples |

|---|---|---|

| Substrate | Starting Material | 4-Methylthiophene-2-carbonitrile |

| Brominating Agent | Source of Bromine Radicals | N-Bromosuccinimide (NBS) wikipedia.orgguidechem.com |

| Initiator | Starts the Radical Chain Reaction | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide, UV light wikipedia.org |

| Solvent | Reaction Medium | Carbon tetrachloride (CCl₄), Cyclohexane, Benzene (B151609) rsc.org |

Regioselective Bromination of Methyl-Substituted Thiophenes

Visible-Light-Induced Radical Processes for Bromination

The introduction of a bromine atom onto the methyl group at the 4-position of a thiophene ring, a benzylic-type position, can be achieved with high selectivity through radical processes. Modern photoredox catalysis offers a mild and efficient alternative to traditional methods that often require harsh conditions or radical initiators like AIBN. Visible-light-induced reactions leverage a photocatalyst that, upon light absorption, can initiate a radical chain reaction.

A noteworthy development is the use of a simple HBr/H₂O₂ system under visible light irradiation. acs.orgoup.com This method provides a convenient pathway to synthesize 4-(bromomethyl)thiophene derivatives in good yields with broad functional group tolerance. acs.orgnih.gov The reaction proceeds at ambient temperature and under an air atmosphere, highlighting its operational simplicity and environmentally friendly nature. acs.org The process is initiated by the photocatalyst, which facilitates the formation of a bromine radical from HBr, with hydrogen peroxide acting as the oxidant. acs.orgoup.com This bromine radical then selectively abstracts a hydrogen atom from the methyl group, which is the most reactive C(sp³)–H bond due to the stability of the resulting benzylic-type radical. The thiophene radical then reacts with a bromine source to yield the final product. The high atom economy and the use of inexpensive and low-toxicity reagents make this a highly attractive method. acs.org

| Substrate (Analogue) | Brominating Agent | Catalyst/Conditions | Product | Yield | Ref |

| Ethyl 4-methylthiophene-3-carboxylate | HBr/H₂O₂ | Visible Light, Air, rt | Ethyl 4-(bromomethyl)thiophene-3-carboxylate | Good | acs.orgnih.gov |

| Substituted Toluenes | HBr/H₂O₂ | Visible Light (40W bulb) | Substituted Benzyl (B1604629) Bromides | - | oup.com |

| Phenols/Alkenes | CBr₄ | Ru(bpy)₃Cl₂, Blue LEDs, rt | Brominated Phenols/Alkenes | High | ethz.ch |

Site-Specific Bromination Methodologies

Achieving site-specific bromination of the 4-methyl group without affecting the thiophene ring is paramount. The primary strategy relies on free-radical bromination, which selectively targets the benzylic C-H bonds, as they are significantly weaker than the aromatic C-H bonds of the thiophene ring.

The classic reagent for this transformation is N-Bromosuccinimide (NBS), typically used with a radical initiator such as azobisisobutyronitrile (AIBN) or initiated by light (UV or visible). masterorganicchemistry.comyoutube.com NBS serves to provide a constant, low concentration of molecular bromine (Br₂), which is crucial for the radical pathway to dominate over electrophilic addition to the thiophene ring. masterorganicchemistry.comyoutube.com The mechanism involves the homolytic cleavage of the Br-Br bond to form a bromine radical. This radical abstracts a hydrogen from the methyl group to form a resonance-stabilized thiophene-methyl radical and HBr. youtube.com This radical then reacts with another molecule of Br₂ to form the desired 4-(bromomethyl) product and a new bromine radical, propagating the chain reaction. youtube.comyoutube.com

The visible-light-induced method discussed previously is a prime example of a modern, site-specific methodology that avoids the use of stoichiometric initiators and offers milder reaction conditions compared to traditional NBS/AIBN systems. acs.orgoup.com

Post-Cyclization Introduction of the Bromomethyl Group

The synthesis of this compound is most efficiently approached by introducing the bromomethyl group in the final stages of the synthesis, after the thiophene ring has been constructed and functionalized with the nitrile and methyl groups. This strategy is known as post-cyclization functionalization.

The starting material for this step would be 4-methylthiophene-2-carbonitrile. The challenge lies in selectively brominating the methyl group without reacting with the nitrile or the electron-rich thiophene ring. As detailed in the previous sections, benzylic bromination using radical conditions is the method of choice. Both the traditional NBS/initiator method and the more recent visible-light photocatalytic methods are highly effective for this transformation. acs.orgmasterorganicchemistry.com These reactions are designed to specifically target the C(sp³)-H bonds of the methyl group adjacent to the aromatic ring, leaving the other functionalities intact. This late-stage functionalization is a convergent and efficient strategy, as it avoids carrying a reactive bromomethyl group through multiple synthetic steps.

Selective Introduction of the Nitrile Functionality

Strategies for Nitrile Incorporation into Thiophene Derivatives

Several robust methods exist for introducing a nitrile group onto a thiophene ring.

Palladium-Catalyzed Cyanation of Halides : This is one of the most common and versatile methods. It involves the cross-coupling of a 2-halothiophene (e.g., 2-bromo-4-methylthiophene) with a cyanide source. researchgate.net A variety of palladium catalysts and ligands can be employed. Non-toxic and easy-to-handle cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred over more toxic salts like KCN or Zn(CN)₂ for safety and practicality. nih.govnih.gov The reaction typically requires a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., dppf, XPhos), and a base. nih.govrsc.org

Nickel-Catalyzed Cyanation : Nickel catalysis has emerged as a powerful alternative for cyanation reactions. These methods can often utilize different coupling partners, such as aryl thioethers or phenol (B47542) derivatives. ethz.chacs.org For instance, a nickel-catalyzed cyanation of an appropriate aryl thioether precursor could be envisioned. ethz.ch

Sandmeyer-Type Reaction : A classical approach involves the conversion of a 2-aminothiophene derivative. The synthesis would start with 2-amino-4-methylthiophene, which can be prepared via the Gewald reaction. researchgate.netorganic-chemistry.org The amino group is then diazotized with a nitrite (B80452) source (e.g., NaNO₂) under acidic conditions, and the resulting diazonium salt is subsequently treated with a copper(I) cyanide salt to yield the nitrile.

Cyanation via Organometallics : Thiophene can be metalated at the 2-position using a strong base like n-butyllithium, followed by reaction with an electrophilic cyanide source such as tosyl cyanide (TsCN).

| Precursor | Reagents | Catalyst System | Product | Ref |

| (Hetero)aryl Chloride/Bromide | K₄[Fe(CN)₆]·3H₂O | Palladacycle/tBu-XPhos | (Hetero)aryl Nitrile | nih.govnih.gov |

| Aryl Thioether | Zn(CN)₂ | Ni(COD)₂ / dcype | Aryl Nitrile | ethz.chacs.org |

| Aryl Bromide | Zn(CN)₂ | Pd₂(dba)₃ / t-Bu₃P | Aryl Nitrile | thieme-connect.de |

| 2-Aminothiophene | 1. NaNO₂, HCl; 2. CuCN | - | 2-Cyanothiophene | - |

Sequential Functionalization Approaches

The assembly of this compound requires a logical sequence of reactions. The most common synthetic plan involves a sequential functionalization of a simpler thiophene core.

A highly logical and efficient route would be:

Start with a suitable 2-substituted-4-methylthiophene. A common precursor would be 2-bromo-4-methylthiophene (B1283163).

Introduce the nitrile group. Perform a palladium-catalyzed cyanation on 2-bromo-4-methylthiophene to produce 4-methylthiophene-2-carbonitrile. researchgate.net This step establishes two of the three required functionalities.

Introduce the bromomethyl group. As the final step, perform a selective radical bromination on the 4-methyl group using either NBS with a radical initiator or a milder visible-light photocatalytic method. acs.orgnih.govmasterorganicchemistry.com

This sequence is advantageous because the cyanation of an aryl bromide is a well-established and high-yielding reaction, and the final bromination step is highly selective for the benzylic position, minimizing side reactions with the nitrile or thiophene ring. An alternative approach could involve building the thiophene ring with the required substituents already in place or in a form that can be easily converted, for example, through a Gewald reaction to form a 2-amino-4-methylthiophene derivative, which is then converted to the nitrile before the final bromination step. researchgate.netumich.edu

Catalytic Approaches in this compound Synthesis

Catalysis is central to the modern synthesis of complex molecules like this compound, enabling efficiency, selectivity, and milder reaction conditions.

Palladium Catalysis : This is the workhorse for the key C-C bond formation in the cyanation step. The coupling of 2-bromo-4-methylthiophene with a cyanide source is efficiently catalyzed by various palladium(0) complexes. nih.govnih.govrsc.org The choice of ligand is crucial for the reaction's success, influencing catalytic activity and substrate scope.

Photoredox Catalysis : For the final bromination step, visible-light photoredox catalysis provides a state-of-the-art method. acs.orgnih.gov Photocatalysts like Ru(bpy)₃Cl₂ or organic dyes can initiate the radical bromination under exceptionally mild conditions (room temperature, visible light), offering high selectivity for the C(sp³)-H bonds of the methyl group and excellent functional group tolerance. ethz.ch

Nickel Catalysis : As a more cost-effective alternative to palladium, nickel catalysis is increasingly used for cross-coupling reactions, including cyanations. ethz.chacs.org Nickel catalysts can activate different types of substrates, such as aryl thioethers, providing alternative synthetic routes.

Rhodium Catalysis : While not directly used for the final functionalization steps, rhodium catalysts are powerful tools for the initial construction of highly substituted thiophene rings from acyclic precursors through transannulation or dehydrogenative annulation reactions. acs.orgmdpi.comorganic-chemistry.org This approach could be used to build a suitable 4-methylthiophene-2-carboxamide (B1363967) precursor, which could then be dehydrated to the nitrile.

The integration of these catalytic methods allows for a flexible and powerful synthetic strategy, enabling the efficient and selective construction of this compound.

Transition Metal-Catalyzed Methods for C-C and C-X Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These methods are crucial for the functionalization of the thiophene ring, a key step in synthesizing complex derivatives.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura coupling, for instance, is widely used to form C-C bonds by reacting a thienyl halide (like 2-bromothiophene) with an aryl boronic acid in the presence of a palladium catalyst. youtube.com This approach allows for the introduction of various aryl or heteroaryl substituents onto the thiophene scaffold. organic-chemistry.org Similarly, direct C-H arylation offers an atom-economical alternative, coupling thiophenes directly with aryl halides without the need for pre-functionalization of the thiophene ring. organic-chemistry.orgumich.edu Palladium catalysts, sometimes in phosphine-free systems, can efficiently mediate the arylation at the C2 position of the thiophene ring. organic-chemistry.org For building more complex structures like bithiophenes, palladium-catalyzed C-H homocoupling of thiophene derivatives in the presence of a silver(I) oxidant is an effective method. nih.gov Notably, this reaction can tolerate sensitive functional groups like bromine atoms, which is critical for multi-step syntheses. nih.govresearchgate.net

The formation of C-X bonds, such as the C-Br bond in the bromomethyl group, is also a critical transformation. While direct bromination of a methyl group on the thiophene ring can be achieved, methods for halogenating the thiophene ring itself are well-established. For example, N-bromosuccinimide (NBS) is a mild and effective reagent for the selective bromination of cyclopropylthiophenes. mdpi.com For less reactive thiophene substrates containing electron-withdrawing groups (like a nitrile), stronger conditions using elemental bromine in acetic acid may be required. mdpi.com Copper-catalyzed reactions also provide pathways to halogenated thiophenes; for example, treating (Z)-1-en-3-ynyl(butyl)sulfanes with copper(II) halides leads to the formation of 3-halothiophenes. mdpi.com

| Reaction Type | Catalyst/Reagent | Substrate Example | Product Type | Key Features |

| Suzuki-Miyaura Coupling | Palladium Catalyst | 2-Bromothiophene + Aryl boronic acid | 2-Arylthiophene | Forms C-C bonds; versatile for introducing various substituents. youtube.com |

| Direct C-H Arylation | Palladium(II) Acetate | Thiophene + Aryl bromide | 2-Arylthiophene | Atom-economical; avoids pre-functionalization of thiophene. organic-chemistry.org |

| C-H Homocoupling | Pd Catalyst + AgF | 2-Bromothiophene | 5,5'-Dibromo-2,2'-bithiophene | Creates symmetrical bithiophenes; tolerates existing halide functional groups. nih.gov |

| Bromination | N-Bromosuccinimide (NBS) | Cyclopropylthiophene | Brominated cyclopropylthiophene | Mild conditions for C-X bond formation on activated rings. mdpi.com |

Organocatalysis and Emerging Catalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. researchgate.net It offers advantages such as lower toxicity, stability to air and moisture, and the ability to perform asymmetric transformations. researchgate.netrsc.org

In the context of thiophene synthesis, organocatalytic domino reactions have been developed to create highly functionalized, optically active tetrahydrothiophenes, which are saturated analogues of thiophenes. researchgate.netnih.gov For example, proline-derived secondary amines can catalyze Michael-aldol domino reactions between α,β-unsaturated aldehydes and mercapto-ketones to yield tetrahydrothiophene (B86538) derivatives with high enantioselectivity. researchgate.netnih.gov The reaction pathway can be controlled by additives to selectively produce different final products. nih.gov

More recently, organocatalytic methods have been applied to the asymmetric functionalization and dearomatization of the stable thiophene ring itself. rsc.org Chiral Brønsted bases or quinine-derived thiourea (B124793) catalysts can activate substrates to undergo intramolecular reactions, leading to the formation of axially chiral benzothiophene (B83047) derivatives or thiophene-dearomatized spiranes with excellent enantioselectivity. rsc.orgresearchgate.net These methods often proceed through highly reactive intermediates like vinylidene ortho-quinone methides (VQMs), which can then react with the inert thiophene moiety. rsc.orgresearchgate.net This represents a significant advance, as the high stability of the thiophene ring makes its asymmetric dearomatization particularly challenging. rsc.org

| Catalyst Type | Reaction | Product | Key Features |

| Proline-derived secondary amine | Michael-aldol domino reaction | Optically active tetrahydrothiophenes | Asymmetric synthesis of saturated thiophene rings; controllable regioselectivity. researchgate.netnih.gov |

| Quinine-derived thiourea | Intramolecular cycloaddition via VQM intermediate | Axially chiral naphthyl-benzothiophene derivatives | Atroposelective construction of chiral biaryl systems containing a thiophene ring. researchgate.net |

| Chiral Brønsted base | Dearomatizative intramolecular cycloaddition | Thiophene-dearomatized chiral spiranes | Asymmetric dearomatization of the stable thiophene ring. rsc.org |

Green Chemistry Principles in the Synthesis of Thiophene-Based Compounds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like thiophenes.

Solvent-Free and Mechanochemical Approaches

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis, where reactions are conducted in the absence of a solvent, can significantly reduce waste and simplify purification. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a prominent solvent-free technique. This approach has been successfully used for the oxidative polymerization of thiophene monomers to create microporous thiophene polymers, achieving complete conversion in a quick, scalable, and solvent-free manner. This method can lead to materials with higher surface areas compared to those prepared through traditional solution-based polymerization.

Microwave and Ultrasound-Assisted Protocols

Microwave (MW) and ultrasound irradiation are alternative energy sources that can dramatically accelerate reaction rates, often leading to higher yields and purities in shorter timeframes compared to conventional heating. Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly and uniformly heat the reaction mixture. This has been applied to the Paal-Knorr synthesis of polysubstituted thiophenes from 1,4-dicarbonyl compounds and in Suzuki coupling reactions to create thiophene oligomers. rsc.org These microwave-assisted protocols are often more energy-efficient and environmentally friendly than traditional methods. rsc.org

Ultrasound-assisted synthesis employs acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances chemical reactivity. nih.gov This technique has been used to promote the synthesis of 2-aminothiophenes and thiophene chalcone (B49325) derivatives. nih.gov Ultrasound-assisted reactions can often be performed under milder conditions, in shorter times, and with lower energy input, contributing to a greener synthetic process. nih.gov

Sustainable Reagents and Energy-Efficient Transformations

The use of sustainable and less hazardous reagents is central to green chemistry. In thiophene synthesis, this includes replacing traditional, often toxic, sulfurizing agents with elemental sulfur or using safer thiol surrogates like potassium xanthogenate (EtOCS₂K). organic-chemistry.org The development of transition-metal-free reactions, such as the heterocyclization of bromoenynes using EtOCS₂K in water, further enhances the sustainability of the process. organic-chemistry.org

Employing greener solvents is another critical aspect. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and glycerol), are emerging as biodegradable, low-toxicity alternatives to conventional organic solvents. researchgate.netnih.gov DESs have been successfully used as the reaction medium for the synthesis of substituted thiophenes and 3-iodothiophenes, sometimes allowing for the recycling of the catalyst. researchgate.net

Energy-efficient transformations can also be achieved through the use of flow chemistry. In a flow synthesis setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters, enhanced heat and mass transfer, and safer handling of hazardous intermediates. nih.govdurham.ac.uk This technology is well-suited for the production of heterocyclic compounds and can be automated for the efficient preparation of compound libraries. durham.ac.uk Biocatalysis, using enzymes to perform chemical transformations, represents another frontier in energy-efficient synthesis, offering high selectivity under mild conditions. acs.org

| Green Chemistry Approach | Technique/Reagent | Example Application | Key Benefits |

| Solvent Reduction | Mechanochemistry (Ball Milling) | Oxidative polymerization of thiophenes | Solvent-free, rapid, scalable, can improve material properties. |

| Alternative Energy | Microwave Irradiation | Paal-Knorr synthesis, Suzuki coupling | Reduced reaction times, improved yields, energy efficiency. rsc.org |

| Alternative Energy | Ultrasound Irradiation | Synthesis of 2-aminothiophenes | Shorter reaction times, milder conditions, lower energy input. nih.gov |

| Sustainable Reagents | Elemental Sulfur, EtOCS₂K | Thiophene ring formation | Less hazardous sulfur sources, transition-metal-free options. organic-chemistry.org |

| Green Solvents | Deep Eutectic Solvents (DES) | Synthesis of substituted 3-iodothiophenes | Biodegradable, low toxicity, potential for catalyst recycling. researchgate.net |

| Energy Efficiency | Flow Chemistry | General heterocycle synthesis | Precise control, enhanced safety, scalability, automation. nih.govdurham.ac.uk |

Chemical Reactivity and Transformation Pathways of 4 Bromomethyl Thiophene 2 Carbonitrile

Reactions Involving the Bromomethyl Group

The bromomethyl group, being analogous to a benzylic halide, is a key site for a variety of chemical transformations. Its reactivity is centered on the susceptibility of the C-Br bond to cleavage, enabling nucleophilic substitutions, carbon-carbon bond formations, and radical processes.

Nucleophilic Substitution Reactions with Various Nucleophiles, e.g., Azide (B81097) Anions

The primary mode of reaction for the bromomethyl moiety is nucleophilic substitution, where the bromide ion acts as an effective leaving group. A prominent example of this is the reaction with sodium azide to form the corresponding azidomethyl derivative. This transformation is a foundational step for introducing a nitrogen-containing functional group, which can be further elaborated. For instance, the resulting azide can undergo "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole derivatives. nih.gov

The nucleophilic substitution process with azide is robust and can often be performed under mild conditions. nih.gov Research on similar benzylic bromides has shown that these reactions can be efficiently carried out in a one-pot sequence where the bromide is converted to the azide in situ and immediately reacted with an alkyne, avoiding the isolation of potentially hazardous azide intermediates. nih.gov Microwave-assisted synthesis in aqueous media has also been reported as a rapid and efficient method for the nucleophilic substitution of alkyl and benzyl (B1604629) halides with alkali azides, highlighting an environmentally benign approach to these transformations. organic-chemistry.org

Cross-Coupling Reactions for C-C Bond Formation, including Suzuki, Stille, and Kumada-type Couplings

The bromomethyl group can participate in palladium or nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern organic synthesis.

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a powerful tool for creating biaryl structures and other C-C linked systems. wikipedia.orglibretexts.org While Suzuki couplings typically involve aryl or vinyl halides, the use of benzyl-type halides like 4-(bromomethyl)thiophene-2-carbonitrile is also possible. However, studies on related molecules, such as 2-bromo-5-(bromomethyl)thiophene, have demonstrated that the oxidative addition of palladium to an aryl C-Br bond is generally faster than to a benzylic C-Br bond. nih.gov This difference in reactivity allows for regioselective couplings if other halogen substituents are present on the thiophene (B33073) ring. nih.gov The reaction is typically performed with a palladium catalyst and a base. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin (stannane) reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.orglibretexts.org The reactivity of the halide partner generally follows the trend I > Br > Cl. wikipedia.org The bromomethyl group serves as a suitable electrophile for this transformation. A key drawback of the Stille reaction is the toxicity of the organotin compounds used. organic-chemistry.org

Kumada Coupling: The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) and is typically catalyzed by a nickel or palladium complex. organic-chemistry.orgnih.gov It represents one of the earliest developed cross-coupling methods and is valued for its use of readily available and economical Grignard reagents. organic-chemistry.org This method can be applied to couple the bromomethyl group with various alkyl or aryl Grignard reagents. organic-chemistry.orgrhhz.net Some Kumada reactions may require specific ligands to achieve high yields and selectivity, and the choice of solvent can also be critical. nih.govgoogle.com

Interactive Data Table: Comparison of Cross-Coupling Reactions Below is a summary of typical conditions for Suzuki, Stille, and Kumada couplings applicable to substrates like this compound.

| Coupling Reaction | Catalyst | Coupling Partner | Base/Additive | Typical Solvents |

| Suzuki | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/Vinyl Boronic Acid or Ester | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Organostannane (e.g., R-SnBu₃) | Often not required; LiCl can be an additive | THF, Toluene, DMF |

| Kumada | NiCl₂(dppp), Pd(PPh₃)₄ | Grignard Reagent (R-MgBr) | Not applicable | THF, Diethyl Ether, 2-Methyl-THF |

Radical Reactions and Reductions of the Bromomethyl Moiety

Under certain conditions, the bromomethyl group can undergo reactions via a radical mechanism. For example, nickel-catalyzed reactions involving benzyl bromides have been shown to proceed through the formation of a benzyl radical intermediate via a single-electron transfer (SET) process. acs.org The presence of a radical intermediate can be confirmed by trapping experiments, for instance, with TEMPO. acs.org Such radical pathways can lead to unique reactivity and product formation not accessible through traditional ionic pathways. rhhz.net

The bromomethyl moiety can also be reduced to a methyl group. This transformation effectively removes the reactive handle and can be accomplished using various reducing agents common for dehalogenation, such as catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or by using hydride reagents.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be converted into a range of other functionalities, including amines, carboxylic acids, and more complex heterocyclic systems. chemistrysteps.com

Derivatization Reactions of the Nitrile Functionality, e.g., Formation of Amidines

The nitrile group is electrophilic at the carbon atom and can be attacked by nucleophiles. libretexts.org One important transformation is its conversion to an amidine. This is often achieved through the Pinner reaction, where the nitrile is treated with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate salt, which subsequently reacts with ammonia (B1221849) or an amine to yield the amidine.

Other significant derivatization reactions of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, proceeding through an amide intermediate. chemistrysteps.comlibretexts.org

Reduction: Catalytic hydrogenation or reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine (aminomethyl group). libretexts.org

Reaction with Organometallics: Grignard reagents can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone. libretexts.org

Cyclization Reactions Involving the Nitrile for Fused Heterocycles

The nitrile group is a valuable participant in cyclization reactions, leading to the formation of fused heterocyclic rings. These reactions often involve the reaction of the nitrile with a neighboring functional group or with a difunctional reagent that bridges two positions on the thiophene ring. For example, 2-aminothiophene-3-carbonitriles are common precursors for the synthesis of thieno[2,3-d]pyrimidines. nih.gov While this compound does not possess the adjacent amino group, analogous cyclizations can be envisioned. A synthetic strategy could involve first converting the bromomethyl group into a suitable nucleophilic or electrophilic center, which could then react intramolecularly with the nitrile group to construct a new ring fused to the thiophene core.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

The thiophene nucleus is generally more reactive towards electrophilic attack than benzene (B151609) due to the electron-donating character of the sulfur atom, which can stabilize the intermediate sigma complex. numberanalytics.com However, the reactivity and orientation of substitution are significantly modulated by the substituents present on the ring. researchgate.net Conversely, nucleophilic aromatic substitution (SNAr), which is difficult for benzene, becomes feasible on thiophene rings bearing potent electron-withdrawing groups. uoanbar.edu.iq

Regioselectivity in substitution reactions on the this compound ring is a consequence of the combined electronic effects of the nitrile (-CN) and bromomethyl (-CH₂Br) groups. studysmarter.co.uk

Electrophilic Aromatic Substitution (EAS): The directing effects of the existing substituents determine the position of attack for an incoming electrophile.

2-Carbonitrile Group (-CN): This is a powerful electron-withdrawing group (EWG) through both induction and resonance. It deactivates the thiophene ring towards electrophilic attack and acts as a meta-director. In a 2-substituted thiophene, the meta positions are C4 and C5.

4-Bromomethyl Group (-CH₂Br): This group is weakly deactivating via the inductive effect of the bromine atom. As an alkyl halide group, it is considered an ortho, para-director. Relative to its position at C4, the ortho positions are C3 and C5.

When considering an electrophilic attack on this compound, the directing influences are as follows:

The -CN group at C2 directs incoming electrophiles to the C5 position (and C4, which is already substituted).

The -CH₂Br group at C4 directs incoming electrophiles to the C3 and C5 positions.

Both groups direct towards the C5 position, making it the most probable site for electrophilic substitution. The C3 position is only activated by the bromomethyl group and deactivated by the nitrile group, making substitution there less likely. Therefore, electrophilic substitution on this compound is predicted to yield predominantly the 5-substituted product.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Influence | Predicted Product Position |

|---|---|---|---|---|

| -CN | C2 | Strong Electron-Withdrawing | meta (to C4, C5) | C5 |

| -CH₂Br | C4 | Weak Electron-Withdrawing | ortho, para (to C3, C5) | C3, C5 |

| Combined Effect | - | Deactivating | - | C5 (Major) |

Nucleophilic Aromatic Substitution (SNAr): For an SNAr reaction to occur on the thiophene ring, a suitable leaving group must be present on the ring itself, and the ring must be activated by strong electron-withdrawing groups. nih.govresearchgate.net In the parent molecule, this compound, there is no leaving group on the aromatic ring at positions C3 or C5.

However, if a derivative, such as 5-chloro-4-(bromomethyl)thiophene-2-carbonitrile, were used, the powerful electron-withdrawing nitrile group at C2 would strongly activate the ring for nucleophilic displacement of the chloride at C5. The reaction proceeds through a stabilized Meisenheimer-type intermediate. Computational studies on related 2-methoxy-3-X-5-nitrothiophenes confirm that such reactions follow a stepwise pathway involving the initial addition of the nucleophile. nih.gov The rate of these reactions is highly dependent on the nature of the activating group, the nucleophile, and the solvent. nih.gov

Rearrangement Reactions and Cycloadditions

The thiophene ring and its derivatives can participate in rearrangement and cycloaddition reactions, often requiring specific conditions or structural modifications to overcome the inherent aromatic stability.

While specific intramolecular rearrangements of this compound are not extensively documented, related thiophene structures undergo notable transformations that suggest potential pathways.

Functional Group Interconversion: A unique iodine-mediated intramolecular rearrangement has been reported where an amide group adjacent to an amine on a thiophene ring converts to a nitrile. benthamdirect.com This highlights the thiophene scaffold's ability to facilitate complex rearrangements between adjacent substituents.

Skeletal Rearrangements: A "walk rearrangement" has been theoretically and experimentally studied in Dewar thiophenes (non-aromatic, bicyclic isomers of thiophenes). mdpi.com This process involves the migration of the sulfur group around the carbon framework. While this applies to a non-aromatic isomer, it demonstrates the potential for skeletal fluxionality in the broader class of thiophene-related compounds.

Intramolecular Cyclization: The presence of the reactive bromomethyl group (an electrophilic center) and the nitrile group (a potential nucleophile after reduction or a director) on the same molecule provides the basis for potential intramolecular cyclization reactions, a form of rearrangement, to form fused ring systems. For instance, reaction with a reducing agent could transform the nitrile to an aminomethyl group, which could then displace the bromide to form a thienopyrrolidine derivative.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu

Cycloaddition Reactions: Due to its aromaticity, thiophene is a reluctant participant in cycloaddition reactions. researchtrends.net However, its reactivity can be enhanced under specific conditions or with certain substitution patterns.

Thiophene as a Dienophile: When substituted with electron-withdrawing groups, the thiophene ring can act as a 2π component (dienophile) in Diels-Alder reactions. researchgate.net In this compound, the strongly electron-withdrawing nitrile group makes the C4-C5 double bond electron-poor, potentially enabling it to react with electron-rich dienes in a [4+2] cycloaddition.

Thiophene as a Diene: To make the thiophene ring act as a 4π component (diene), its aromaticity must be disrupted. A common strategy is the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone. utexas.edu Thiophene S-oxides and S,S-dioxides are no longer aromatic and behave as electron-deficient dienes, readily undergoing [4+2] cycloaddition with a wide range of dienophiles, including electron-rich alkenes. researchtrends.netrsc.org Subsequent extrusion of sulfur monoxide or sulfur dioxide from the cycloadduct can lead to the formation of substituted cyclohexadienes or arenes. researchtrends.net This represents a powerful synthetic route starting from a thiophene precursor.

Table 2: Potential Cycloaddition Pathways for this compound

| Reaction Type | Role of Thiophene Moiety | Required Conditions/Modifications | Potential Product Type |

|---|---|---|---|

| [4+2] Diels-Alder | Dienophile (2π system) | Reaction with an electron-rich diene. The -CN group activates the C4=C5 bond. | Substituted cyclohexadiene derivative |

| [4+2] Diels-Alder | Diene (4π system) | Oxidation of sulfur to S-oxide or S,S-dioxide to break aromaticity. Reaction with a dienophile. | Bridged bicyclic adduct, leading to substituted arenes or cyclohexadienes after SO/SO₂ extrusion. |

4 Bromomethyl Thiophene 2 Carbonitrile As a Synthetic Building Block

Construction of Complex Heterocyclic Systems and Polycyclic Architectures

The strategic placement of the reactive bromomethyl and carbonitrile groups on the thiophene (B33073) core enables its use in constructing larger, more complex molecular frameworks, including fused ring systems and multi-unit polycyclic structures.

Annulation Strategies for Fused Thiophene Derivatives

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic chemistry, and 4-(bromomethyl)thiophene-2-carbonitrile is well-suited for such transformations. The electrophilic bromomethyl group is susceptible to nucleophilic substitution, which can initiate cyclization to form fused bicyclic and polycyclic systems. smolecule.com

Recent synthetic strategies often focus on the cyclization of functionalized alkynes to create thiophene derivatives. nih.gov While direct examples using this compound are specific, the principles of intramolecular cyclization are well-established. For instance, a thioether group can act as an internal nucleophile in an iodocyclization process to yield a thiophene derivative. nih.gov Similarly, the bromomethyl group can react with an adjacent nucleophile to build a new ring onto the thiophene core.

Phosphine-catalyzed [4+2] annulation represents a modern approach to creating fused systems like dihydrodibenzothiophenes from precursors such as 3-nitrobenzothiophenes and allenoates. nih.gov This type of dearomatization-aromatization process highlights the sophisticated strategies available for constructing polycyclic thiophene-containing compounds. nih.gov The table below summarizes general strategies applicable to the synthesis of fused thiophenes.

| Annulation Strategy | Reactant Types | Resulting Structure | Reference |

| Intramolecular Cyclization | Alkynes with sulfur-containing functional groups | Substituted Thiophenes | nih.gov |

| Electrophile-Induced Cyclization | Poly(phenylene)s with pendant acetylenes | Fused Polycyclic Aromatics | mit.edu |

| [4+2] Annulation | 3-Nitrobenzothiophenes and Allenoates | Dihydrodibenzothiophenes | nih.gov |

Synthesis of Polycyclic Aromatic Compounds and Star-Shaped Molecules

Polycyclic aromatic hydrocarbons (PAHs) incorporating thiophene rings are of significant interest for their electronic properties. nih.govresearchgate.net The synthesis of these materials often involves stepwise protocols and cross-coupling reactions to build the extended aromatic system. nih.gov this compound can serve as a key building block, where the bromomethyl group acts as a linker to connect the thiophene unit to other aromatic cores via nucleophilic substitution.

This linking capability is particularly valuable in the construction of star-shaped molecules (SSMs), which consist of multiple "arms" attached to a central core. rsc.orgresearchgate.net Such molecules are important in materials science for their unique photophysical properties. rsc.org The synthesis of SSMs often employs palladium-catalyzed cross-coupling reactions of aryl halides with organometallic reagents. rsc.org A thiophene derivative like this compound could be attached as a peripheral arm to a multifunctional core (e.g., a trisubstituted benzene (B151609) or triazine), thereby tuning the electronic and optical properties of the final star-shaped molecule. researchgate.net

Application in Polymer Chemistry

Thiophene-based polymers are a critical class of materials in organic electronics. The properties of these polymers are highly dependent on the structure of the monomer units and the regularity of the polymer chain.

Monomer for Conjugated Polymers, including Regioregular Polythiophenes

Regioregular polythiophenes, specifically those with consistent head-to-tail (HT) linkages, exhibit superior electronic properties compared to their regiorandom counterparts. cmu.edu In polymers of 3-substituted thiophenes, irregular head-to-head (HH) or tail-to-tail (TT) couplings cause steric hindrance that twists the polymer backbone, disrupting π-conjugation and reducing conductivity. cmu.edu

While polymerization typically occurs via coupling at the 2- and 5-positions of the thiophene ring, this compound is substituted at the 2- and 4-positions. bldpharm.com This substitution pattern suggests it may not be a conventional monomer for creating the main conjugated backbone of a polythiophene. Instead, it is more likely employed to functionalize other polymerizable thiophene monomers or to act as a monomer where the thiophene-carbonitrile unit is a pendant group attached to a different polymer backbone. The functionalization of polythiophenes is known to enhance solubility and modify their electronic and optical properties. nih.gov

Tailored Polymer Architectures via Controlled Polymerization Methods

Controlled polymerization techniques are essential for creating polymers with specific molecular weights, low dispersity, and defined architectures, such as block copolymers. The Grignard Metathesis (GRIM) polymerization is a widely used method for synthesizing regioregular poly(3-alkylthiophenes) and allows for in-situ end-group functionalization by adding an excess of a Grignard reagent after the initial polymerization. cmu.educmu.edu

The bromomethyl group on this compound offers a potential route for creating tailored polymer architectures. This group can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would enable the synthesis of block copolymers where a polymer chain is "grown from" the thiophene unit, allowing the integration of thiophene-based materials with a wide range of other polymers to create novel, multifunctional materials.

| Polymerization Method | Key Feature | Resulting Polymer Type | Reference |

| Grignard Metathesis (GRIM) | Chain-growth mechanism using Ni catalyst | Regioregular poly(3-alkylthiophenes) | cmu.edu |

| Dehalogenative Polycondensation | Uses dihalo-thiophenes and cross-coupling | Regioregular polythiophenes | nih.gov |

| Oxidative Coupling | Uses catalysts like copper complexes or VO(acac)2 | Poly[3-(4-alkoxyphenyl)thiophene]s | researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | Initiated by alkyl halide | Well-defined block copolymers | N/A |

Contribution to the Synthesis of Functional Organic Materials

The versatility of this compound as a synthetic building block makes it a valuable contributor to the development of functional organic materials. researchgate.net Thiophene-based molecules, oligomers, and polymers are at the forefront of organic electronics research, with applications in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net

The fused heterocyclic and polycyclic aromatic systems derived from this building block are investigated as high-performance organic semiconductors due to their potential for high charge carrier mobility and stability. nih.gov The introduction of the cyano group can further modulate the electronic properties, often lowering the LUMO energy level of the material, which is beneficial for n-type semiconductors. Polymers incorporating this moiety, whether in the backbone or as a pendant group, can exhibit tailored optoelectronic and sensory properties, making them suitable for a new generation of electronic devices. researchgate.net

Precursors for Optoelectronic Materials (e.g., NIR Dyes, Organic Photovoltaic Cells)

The demand for advanced materials for optoelectronic devices has driven the development of novel organic molecules with tailored properties. This compound serves as a key intermediate in the synthesis of such materials, including near-infrared (NIR) dyes and components for organic photovoltaic (OPV) cells. nih.govnih.gov

Near-Infrared (NIR) Dyes

Near-infrared (NIR) dyes, which absorb and emit light in the 700-1700 nm wavelength range, are of significant interest for applications in biomedical imaging, sensing, and materials science. nih.govelsevierpure.com The development of NIR dyes often focuses on creating molecules with a donor-acceptor-donor (D-A-D) architecture to achieve the desired long-wavelength absorption and emission. nih.govnih.gov

In this context, the this compound moiety can be elaborated to form part of the central acceptor core or the conjugated bridge in D-A-D dyes. The electron-withdrawing nature of the cyano group, combined with the thiophene ring, contributes to tuning the electronic energy levels of the final molecule. nih.govacs.org The bromomethyl handle allows for the strategic introduction of this thiophene unit into a larger molecular framework during the synthesis of complex dyes. Thiophene units are commonly incorporated into the structure of NIR-II dyes to modulate their optical properties. nih.govnih.gov For instance, the synthesis of various NIR fluorescent dyes, such as carbocyanines and BODIPY derivatives, often involves the condensation of heterocyclic aldehydes or the coupling of functionalized aromatic rings. nih.govrsc.org The versatility of this compound allows for its conversion into such reactive intermediates.

| Dye Type | Key Structural Features | Absorption/Emission Range | Reference |

| D-A-D NIR-II Dyes | Donor-Acceptor-Donor structure, often with thiophene derivatives in the conjugated backbone. | 1000-1700 nm | nih.govnih.gov |

| Carbocyanine Dyes | Polymethine chain flanked by heterocyclic nuclei (e.g., indolium). | NIR-I and NIR-II | nih.gov |

| BODIPY Dyes | Boron-dipyrromethene core, can be functionalized to shift emission to NIR. | Far-red to NIR (650–900 nm) | rsc.org |

Organic Photovoltaic (OPV) Cells

In the field of organic photovoltaics, there is a continuous search for new donor and acceptor materials to improve power conversion efficiencies (PCE). informaticsjournals.co.in Thiophene-based conjugated polymers and small molecules are among the most successful materials used in OPVs due to their excellent charge transport properties and tunable electronic energy levels. unimore.itrsc.org The design of these materials often follows a donor-acceptor (D-A) strategy to create low bandgap polymers that can harvest a broader range of the solar spectrum. informaticsjournals.co.in

This compound is an ideal precursor for creating such D-A systems. The thiophene ring can act as an electron-rich donor unit, while the cyano group is a well-known electron acceptor. nih.govacs.orgsemanticscholar.org The bromomethyl group serves as a reactive site for polymerization or for linking the thiophene unit to other aromatic systems in the creation of small molecule donors or non-fullerene acceptors. For example, a new donor-acceptor copolymer containing benzodithiophene and methyl thiophene-3-carboxylate units was synthesized for polymer solar cells, achieving a notable open-circuit voltage due to the electron-accepting nature of the thiophene derivative. nih.gov The use of thiophene-based building blocks is central to the development of efficient organic solar cells. mdpi.commdpi.com

| Material Type | Example Architecture | Achieved Power Conversion Efficiency (PCE) | Reference |

| Small Molecule (Vacuum-Deposited) | Dithieno[3,2-b:2',3'-d]thiophene (DDT) and pyrene (B120774) based donor | 3.60% | mdpi.com |

| Donor-Acceptor Copolymer | Benzodithiophene (BDT) and methyl thiophene-3-carboxylate (3MT) units | 4.52% | nih.gov |

| Small Molecule (Solution-Processed) | Triphenylamine donor and methylene (B1212753) malononitrile (B47326) acceptor with a thieno[2,3-b]thiophene (B1266192) bridge | Not specified | mdpi.com |

Building Blocks for Specialty Chemicals

Beyond high-tech optoelectronic applications, this compound is a fundamental building block for the synthesis of a wide array of specialty chemicals. smolecule.com The term "building block" in chemical synthesis refers to a molecule with one or more functional groups that can be readily linked to other molecules to construct more complex structures. nih.gov Heterocyclic compounds, including functionalized thiophenes, are a major class of such building blocks, widely used in medicinal chemistry, agrochemicals, and materials science. synthonix.com

The dual functionality of this compound allows for sequential and controlled reactions. For instance, the bromomethyl group can be converted to other functional groups, such as an aldehyde (via Sommelet or other oxidation methods), an alcohol (via hydrolysis), or an amine (via Gabriel synthesis or other amination reactions). Each of these new derivatives becomes a valuable intermediate for further synthetic transformations. The synthesis of 3-thenyl bromide, an isomer, is achieved through the bromination of 3-methylthiophene, highlighting a common method for creating such bromomethylated thiophenes. orgsyn.org

The nitrile group can also be transformed. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. This versatility allows chemists to design and execute complex synthetic routes to target molecules with specific functionalities and substitution patterns on the thiophene ring. These derived specialty chemicals can then be used as key intermediates in the production of pharmaceuticals, dyes, and polymers.

Mechanistic and Theoretical Studies on Reactions Involving 4 Bromomethyl Thiophene 2 Carbonitrile

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers a powerful lens to examine the intricate details of chemical reactions at a molecular level. For a reactive species like 4-(Bromomethyl)thiophene-2-carbonitrile, these methods can predict reaction outcomes, identify transient intermediates, and map out the energetic landscape of a reaction.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. While specific DFT studies focused exclusively on this compound are not extensively documented in the literature, the principles can be applied based on research into related thiophene (B33073) derivatives. nih.govrsc.org

DFT calculations are instrumental in exploring potential reaction pathways, such as nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. By modeling the interaction of the thiophene substrate with various nucleophiles, researchers can compute the geometries of reactants, products, and any intermediates. nih.gov These calculations help determine the electron distribution, molecular orbital energies, and steric factors that govern the reaction's progress. For instance, in a reaction with a nucleophile, DFT can model the formation of the new carbon-nucleophile bond and the departure of the bromide leaving group, providing a step-by-step molecular movie of the transformation.

Investigations into thiophene-based polymers and small molecules have demonstrated that DFT can accurately predict molecular conformations and electronic properties, which are crucial for understanding reactivity. rsc.org The theory can clarify the role of the electron-withdrawing nitrile group and the thiophene ring's electronics on the reactivity of the bromomethyl moiety.

A critical aspect of understanding a reaction mechanism is the characterization of its transition state—the highest energy point along the reaction coordinate. researcher.life Transition state analysis provides the activation energy (Ea), which is the energetic barrier that must be overcome for the reaction to proceed.

Computational methods, particularly DFT, are used to locate the geometry of the transition state and calculate its energy. youtube.com For a typical Sₙ2 reaction involving this compound, the transition state would feature a partially formed bond between the carbon atom and the incoming nucleophile, and a partially broken carbon-bromine bond.

The calculated activation energy is invaluable for predicting reaction rates and understanding how changes in reactants or conditions will affect the reaction's speed. For example, comparing the activation energies for different nucleophiles would allow for the selection of the most efficient reactant for a desired transformation. While specific activation energy data for this compound is sparse, methodologies for such calculations are well-established. researcher.lifeyoutube.com

| Computational Study Type | Application to this compound | Key Insights Provided | Representative Citation |

| DFT Pathway Investigation | Modeling nucleophilic substitution reactions at the bromomethyl group. | Geometry of intermediates, electron distribution, steric effects. | nih.gov |

| Transition State Analysis | Calculating the structure and energy of the highest-energy point in a reaction. | Activation energy (Ea), prediction of reaction rates. | researcher.lifeyoutube.com |

Advanced Spectroscopic Characterization Techniques for Reaction Monitoring and Product Confirmation

Spectroscopy is the cornerstone of experimental chemistry for identifying substances and monitoring the progress of a chemical reaction. A suite of advanced techniques is employed to confirm the structure and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. bldpharm.com By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. vscht.cz

For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons. The protons on the thiophene ring would appear as distinct signals in the aromatic region, with their splitting patterns (e.g., doublets) revealing their coupling to adjacent protons. The two protons of the bromomethyl (-CH₂Br) group would typically appear as a singlet further upfield.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. youtube.com The carbon of the nitrile group (C≡N) would have a characteristic chemical shift, as would the carbons of the thiophene ring and the bromomethyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. youtube.com

| NMR Data Type | Expected Chemical Shifts (ppm) and Multiplicities for this compound | Information Gleaned |

| ¹H NMR | ~7.0-8.0 (thiophene H, doublets or singlets); ~4.5-5.0 (-CH₂Br, singlet) | Confirms presence and connectivity of aromatic and aliphatic protons. |

| ¹³C NMR | ~110-120 (C≡N); ~120-140 (thiophene C); ~25-35 (-CH₂Br) | Shows the number of unique carbons and their electronic environment. |

Note: Expected chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. uni.lu

When this compound is analyzed by MS, it will show a molecular ion peak corresponding to its molecular weight (202.07 g/mol ). bldpharm.com Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy by measuring the exact mass. Further fragmentation during the analysis can provide structural information; for example, the loss of a bromine radical (·Br) or the entire bromomethyl group (-CH₂Br) would result in fragment ions that can be detected and analyzed. rsc.org

| Mass Spectrometry Data | Expected Observation for this compound | Insight |

| Molecular Ion (M⁺) | A pair of peaks at m/z ≈ 202 and 204 | Confirms molecular weight and presence of one bromine atom. |

| Key Fragment | Peak at m/z ≈ 122 (M⁺ - Br) | Indicates the loss of the bromine atom, confirming the C-Br bond. |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. These techniques are excellent for identifying the functional groups present in a molecule. researcher.life

The IR spectrum of this compound would show characteristic absorption bands. A strong, sharp peak around 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. libretexts.org The thiophene ring itself has characteristic C-H and C=C stretching and bending vibrations. nii.ac.jpresearchgate.net The C-Br stretch typically appears in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. researchgate.net The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum. sci-hub.boxresearchgate.net By using both IR and Raman, a comprehensive vibrational profile of the molecule can be obtained, confirming the presence of all key functional groups and the core thiophene structure.

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | IR | ~2220-2240 (strong, sharp) |

| Thiophene Ring C-H | IR | ~3100 (stretch) |

| Thiophene Ring C=C | IR / Raman | ~1400-1500 (stretches) |

| Bromomethyl (C-Br) | IR | ~500-600 (stretch) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. cam.ac.uk By irradiating a single crystal with X-rays, a diffraction pattern is produced, which can be mathematically analyzed to generate a three-dimensional model of the electron density of the molecule. cam.ac.uknih.gov This model reveals detailed information about the solid-state conformation of the molecule, including bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining its crystal structure through X-ray crystallography would provide definitive insights into its three-dimensional geometry. This would include the planarity of the thiophene ring, the orientation of the bromomethyl and carbonitrile substituents relative to the ring, and how the molecules pack together in the crystal lattice. This packing is influenced by intermolecular forces such as halogen bonding (involving the bromine atom), dipole-dipole interactions (from the cyano group), and π-stacking of the thiophene rings.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure of this compound has not been experimentally determined and deposited to date. Consequently, no crystallographic data, such as unit cell parameters, space group, or detailed atomic coordinates, are available for this specific compound.

Should a researcher successfully crystallize this compound and perform an X-ray diffraction analysis, the resulting data would be presented in a format similar to the hypothetical table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₄BrNS |

| Formula Weight | 202.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Note: The values in this table are hypothetical and serve only as an example of the data that would be obtained from an X-ray crystallographic study. No experimental data is currently available.

The lack of experimental crystallographic data means that the precise solid-state conformation and intermolecular interactions of this compound remain unconfirmed. Future research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis is required to elucidate these structural details.

Future Research and Perspectives on this compound

The chemical compound this compound is a functionalized heterocyclic molecule that holds significant potential as a versatile building block in organic synthesis. Its unique structure, featuring a reactive bromomethyl group, a nitrile moiety, and a thiophene core, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This article explores the future directions and research perspectives related to this compound, focusing on the development of novel synthetic routes, the exploration of its reactivity, its integration with modern synthesis technologies, and the establishment of sustainable industrial-scale production methods.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(Bromomethyl)thiophene-2-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves bromination of thiophene derivatives followed by functional group introduction. Key steps include:

- Bromination: Use of N-bromosuccinimide (NBS) or Br₂ with catalysts like AIBN or light, targeting the methyl position on the thiophene ring .

- Cyanide Introduction: Reaction with CuCN or KCN under reflux conditions in polar aprotic solvents (e.g., DMF) .

Critical Factors:

- Temperature: Excessive heat (>100°C) may lead to decomposition of the bromomethyl group.

- Solvent Choice: DMF enhances nucleophilic substitution efficiency compared to THF .

| Brominating Agent | Catalyst | Yield Range | Reference |

|---|---|---|---|

| NBS | AIBN | 65–75% | |

| Br₂ | Light | 50–60% |

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.9 Å) .

- HPLC-MS: Validates purity (>95%) and monitors degradation products .

Advanced: How does the bromomethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromomethyl group acts as a leaving group in nucleophilic substitutions and Suzuki couplings:

- Suzuki-Miyaura: Pd(PPh₃)₄ catalyzes coupling with arylboronic acids, yielding biaryl derivatives .

- Ullmann Coupling: Requires CuI/ligand systems for C–N bond formation with amines .

Challenges:

- Steric Hindrance: Bulky substituents on the thiophene ring reduce coupling efficiency.

- Competitive Side Reactions: Uncontrolled dehalogenation may occur with reducing agents .

Advanced: What are the stability concerns for this compound, and how are they mitigated?

Methodological Answer:

- Thermal Instability: Decomposition above 80°C releases HBr, detectable via TGA-DSC .

- Light Sensitivity: UV exposure accelerates degradation; storage in amber vials under N₂ is recommended .

- Hydrolysis: Moisture leads to hydrolysis of the nitrile group; use molecular sieves in reactions .

Advanced: How can computational modeling guide the design of derivatives from this compound?

Methodological Answer:

- DFT Calculations: Predict reaction pathways (e.g., Fukui indices identify electrophilic sites for substitution) .

- Molecular Docking: Screens potential bioactivity by simulating interactions with protein targets (e.g., kinase inhibitors) .

- AI-Driven Synthesis Planning: Tools like Retrosynthesis.ai propose routes using Reaxys/Pistachio databases .

Advanced: How do researchers resolve contradictions in reported reaction yields or conditions?

Methodological Answer:

Discrepancies arise from varying protocols:

- Case Study: Yields for bromination range from 50% (Br₂/light) to 75% (NBS/AIBN). Reproducibility requires strict control of:

| Parameter | High-Yield Condition | Low-Yield Condition |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 2 mol% Pd(OAc)₂ |

| Solvent | Anhydrous DMF | Wet THF |

Advanced: What biological or material science applications are emerging for this compound?

Methodological Answer:

- Photonics: The nitrile group enhances electron-withdrawing capacity, useful in organic semiconductors .

- Antimicrobial Agents: Derivatives inhibit bacterial growth (MIC ~8 µg/mL against S. aureus) via thiol group binding .

- Prodrug Design: Bromomethyl group facilitates covalent conjugation to targeting peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.